molecular formula C16H21NO3 B2949118 Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate CAS No. 2155840-04-1

Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate

Cat. No. B2949118
CAS RN: 2155840-04-1
M. Wt: 275.348
InChI Key: KDJYEULRCNRNBC-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of various functional groups, making it valuable for constructing complex molecules. For instance, it can be used to synthesize heterocyclic compounds, which are crucial in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this tert-butyl protected compound is used to develop new drugs. Its bicyclic structure is similar to many bioactive molecules, and it can be modified to create potential therapeutic agents .

Material Science

The tert-butyl group is known for its steric bulk, which can influence the physical properties of materials. When incorporated into polymers, it can affect their thermal stability, rigidity, and resistance to degradation .

Catalysis

Compounds with tert-butyl groups can act as ligands in catalytic systems. They can stabilize reactive intermediates and influence the selectivity and efficiency of catalytic reactions .

Biochemistry Research

The tert-butyl group is used in biochemistry research to study enzyme-substrate interactions. By modifying natural substrates with tert-butyl groups, researchers can investigate how enzymes recognize and process these molecules .

Chromatography and Mass Spectrometry

The tert-butyl group’s unique reactivity pattern makes it useful in chromatography and mass spectrometry. It can be used to modify chromatographic stationary phases or as a protecting group to improve the detection of certain analytes .

properties

IUPAC Name

tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(18)16-9-17-8-12(16)11-6-4-5-7-13(11)19-10-16/h4-7,12,17H,8-10H2,1-3H3/t12-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJYEULRCNRNBC-LRDDRELGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CNCC1C3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12CNC[C@H]1C3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate

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